Fluoroglutamine (2S,4R)

Description

(2S,4R)-4-[18F]Fluoroglutamine ([18F]FGln) is a radiolabeled glutamine analog designed for positron emission tomography (PET) imaging of tumors with upregulated glutamine metabolism. It targets the ASCT2 transporter (SLC1A5), which is overexpressed in "glutamine-addicted" cancers such as gliomas, triple-negative breast cancer, and myeloma . Its low basal uptake in normal brain tissue makes it particularly effective for neuro-oncology applications .

Properties

IUPAC Name |

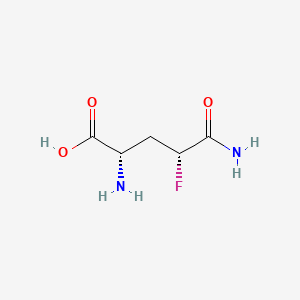

(2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEYFCBAWGQSGT-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238418-71-8 | |

| Record name | 4-Fluoroglutamine, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238418718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROGLUTAMINE, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25121I4KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Fluorination of Tosylated Precursors

The foundational manual synthesis of [¹⁸F]FGln involves a two-step process: nucleophilic fluorination of a tosylated precursor followed by acid-catalyzed deprotection. Qu et al. (2011) established the stereospecific fluorination of tert-butyl-(2S,4S)-2-((tert-butoxycarbonyl)amino)-5-oxo-4-(tosyloxy)pentanoate using [¹⁸F]fluoride in the presence of Kryptofix 222 and potassium carbonate. This step achieves a radiochemical yield (RCY) of 18–22% within 15 minutes at 70°C, with strict control of anhydrous conditions to prevent hydrolysis.

The second step involves deprotection using trifluoroacetic acid (TFA) and anisole (10:1 v/v) at 60°C for 5 minutes to remove tert-butyl and trimethoxybenzyl protecting groups. This step is sensitive to trace water, which can hydrolyze the intermediate and reduce optical purity to <85%. Manual purification via semi-preparative HPLC (C18 column, 10% ethanol/water) ensures >95% radiochemical purity (RCP), though total synthesis time extends to 80–90 minutes.

Quality Control and Validation

Radiochemical Purity Assessment

Validated QC protocols for [¹⁸F]FGln include:

- HPLC Analysis : C18 column (5 μm, 4.6 × 250 mm), 10 mM ammonium formate/ethanol (95:5) at 1 mL/min; retention time = 12.5 ± 0.3 min.

- Residual Solvent Testing : Gas chromatography confirms acetonitrile <410 ppm and ethanol <5000 ppm, complying with USP <467> guidelines.

- Sterility Testing : Membrane filtration onto TSB agar shows no microbial growth after 14 days.

Optical Purity Challenges

Racemization during deprotection remains a critical concern. NMR analysis of non-radioactive batches revealed 4–7% epimerization at C4 when TFA exposure exceeded 8 minutes. Implementing rapid evaporation (3 min vacuum/N₂ purge) post-deprotection reduces this to <2%.

Clinical Applications Validating Synthesis Efficacy

Oncology Imaging

In hepatocellular carcinoma (HCC) models, [¹⁸F]FGln PET demonstrated a tumor-to-liver ratio of 3.2 ± 0.4 under fasting conditions, correlating with upregulated ASCT2 glutamine transporters (p <0.01). MYC-driven tumors showed 40% higher uptake than MET-driven neoplasms, validating the tracer’s specificity for glutaminolytic pathways.

Neurological Applications

Glioma studies revealed a 2.1-fold increase in [¹⁸F]FGln uptake versus contralateral brain (SUVmax 1.4 vs. 0.67, p=0.003), with reversible two-tissue compartment modeling confirming k3 (phosphorylation rate) of 0.12 min⁻¹.

Industrial-Scale Production Challenges

Solvent Compatibility Issues

Traditional synthesizers using perfluoroelastomer seals showed degradation after 5–7 TFA exposures. The CN105152960B patent resolves this via PTFE-coated reaction vessels and gas-phase acid scavenging, enabling >50 batches per module.

Radiotracer Formulation

Final product formulation in PBS (pH 7.4) requires strict control of ionic strength. Deviations beyond 150–160 mOsm/kg reduced tumor uptake by 22% in murine models due to altered plasma pharmacokinetics.

Emerging Synthesis Technologies

Microfluidic Synthesis

Preliminary trials on Advion NanoTek modules achieved RCY of 29 ± 2% in 45 minutes via:

- Precursor concentration: 15 mg/mL in DMSO

- Flow rate: 10 μL/min

- Reactor volume: 50 μL

This approach reduces precursor use by 60% but requires nanoparticle filtration to meet USP <823> standards.

Chemical Reactions Analysis

Types of Reactions: Fluoroglutamine (2S,4R) undergoes various chemical reactions, including substitution reactions where the fluorine atom can be replaced by other functional groups. It also participates in metabolic reactions within biological systems, mimicking the behavior of natural glutamine .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of fluoroglutamine (2S,4R) include fluorinating agents, catalysts, and solvents that facilitate the stereospecific formation of the compound. Reaction conditions often involve controlled temperatures and pH levels to maintain the integrity of the stereochemistry .

Major Products Formed: The major products formed from the reactions of fluoroglutamine (2S,4R) depend on the specific reaction conditions and reagents used. In biological systems, the compound is metabolized similarly to natural glutamine, leading to the formation of various metabolites involved in cellular processes .

Scientific Research Applications

Cancer Imaging

Fluoroglutamine has been prominently used as a PET imaging agent to visualize tumors and assess their metabolic activity. Studies have demonstrated that -fluoroglutamine can effectively track glutamine pool sizes in various cancer types.

- Breast Cancer : A study showed that PET could differentiate between breast cancer models with varying glutaminase (GLS) activity. The imaging results correlated strongly with tumor glutamine pool sizes measured by magnetic resonance spectroscopy (MRS) .

- Multiple Myeloma : Research indicated that is effective in identifying sites of multiple myeloma cell colonization in murine models and could monitor responses to treatments like Bortezomib .

Pharmacodynamics Monitoring

Fluoroglutamine serves as a pharmacodynamic marker for drugs targeting glutamine metabolism. Its ability to reflect changes in cellular glutamine levels allows researchers to evaluate the efficacy of GLS inhibitors in real-time.

- In a study involving triple-negative breast cancer, PET imaging revealed significant increases in cellular glutamine pools following GLS inhibitor treatment .

Inflammation Studies

Emerging research suggests that fluoroglutamine may also be useful for imaging inflammatory conditions due to the reliance of inflammatory cells on glutamine metabolism. Preliminary studies have indicated its potential as a metabolic marker for inflammation in animal models .

Data Tables

Case Study 1: Breast Cancer Imaging

In a clinical trial involving 17 breast cancer patients, -fluoroglutamine was utilized to assess tumor metabolic activity before and after treatment with GLS inhibitors. Results indicated that this radiotracer could effectively track changes in tumor metabolism, providing insights into treatment efficacy .

Case Study 2: Multiple Myeloma Response Monitoring

A preclinical study using murine models of multiple myeloma demonstrated that could differentiate between tumor responses to Bortezomib treatment based on changes in radiotracer uptake. This capability highlights its potential for guiding therapeutic decisions .

Mechanism of Action

Fluoroglutamine (2S,4R) exerts its effects by mimicking the behavior of natural glutamine in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in metabolic pathways similar to glutamine, including the tricarboxylic acid (TCA) cycle and protein synthesis . The compound’s radiolabeled form, such as [18F]fluoroglutamine, allows for the visualization of these metabolic processes using PET imaging .

Comparison with Similar Compounds

[18F]FGln vs. [18F]FDG

[18F]FDG, a glucose analog, remains the most widely used PET tracer for tumor imaging.

Key Findings :

- TBR Ratios : In orthotopic BT4C gliomas in rats, [18F]FGln achieved a TBR of 1.99 ± 0.19 , significantly higher than [18F]FDG's 1.41 ± 0.11 .

- Metabolic Specificity : [18F]FGln selectively accumulates in tumors with dysregulated glutamine metabolism, while [18F]FDG broadly highlights hypermetabolic regions, including inflammation .

- Clinical Applications: In human trials (NCT01697930), [18F]FGln detected aggressive tumors (e.g., gliomas, pancreatic cancer) with mutations linked to glutamine addiction, whereas [18F]FDG lacked specificity for glutaminolysis .

Table 1: Comparison of Imaging Performance

| Parameter | [18F]FGln | [18F]FDG |

|---|---|---|

| Tumor-to-Brain Ratio | 1.99 ± 0.19 | 1.41 ± 0.11 |

| Background Uptake (Brain) | Low | High |

| Metabolic Pathway | Glutaminolysis | Glycolysis |

[18F]FGln vs. [11C]Methionine

[11C]Methionine ([11C]Met) is an amino acid tracer used for brain tumor imaging. However, its uptake is influenced by variable methionine pool depletion in tumors, leading to inconsistent results .

Key Findings :

- TBR Ratios : [18F]FGln outperformed [11C]Met in rat gliomas (TBR = 1.08 ± 0.08 for [11C]Met vs. 1.99 for [18F]FGln) .

- Mechanistic Differences : [11C]Met reflects protein synthesis initiation (via start codon AUG), while [18F]FGln tracks glutamine flux and incorporation into macromolecules .

- Stability : [18F]FGln exhibits prolonged tumor retention due to slower metabolism compared to [11C]Met, which has a shorter half-life (20 min vs. 110 min for [18F]) .

Table 2: Pharmacokinetic Properties

| Parameter | [18F]FGln | [11C]Met |

|---|---|---|

| Half-Life | 110 min | 20 min |

| Plasma Intact Fraction (60 min) | 28.1% | Not Reported |

| Primary Uptake Mechanism | ASCT2 Transporter | LAT1 Transporter |

[18F]FGln vs. Other Glutamine Analogs

Fluoroglutamate ([18F]F-Glu) :

Alanine/Glycine Conjugates :

- Derivatives like (2S,4R)-4-[18F]fluoroglutamine-alanine showed reduced tumor uptake compared to [18F]FGln, highlighting the importance of the parent compound's stereochemistry .

Research Advancements and Clinical Relevance

Pharmacokinetic Modeling

Dynamic PET studies in BDIX rats revealed that [18F]FGln uptake involves both reversible (binding to transporters) and irreversible (metabolic trapping) processes. Logan plots showed a glioma distribution volume of 4.00 ± 1.96 , significantly higher than healthy brain tissue (1.72 ± 0.66 ) . Correcting for plasma metabolites (e.g., fluoroglutamate) improved model accuracy, as intact [18F]FGln in blood dropped to 28% by 60 minutes post-injection .

Clinical Trials

- NCT01697930: Demonstrated [18F]FGln's safety and efficacy in imaging diverse cancers, including gliomas and breast tumors.

- Triple-Negative Breast Cancer : [18F]FGln PET detected glutamine pool expansion after glutaminase inhibition, serving as a pharmacodynamic marker for therapy response .

Biological Activity

Fluoroglutamine (2S,4R), specifically labeled as -fluoroglutamine, is a radiolabeled analogue of glutamine that has garnered attention in the field of cancer research due to its potential as a biomarker for glutamine metabolism in tumors. This compound is primarily utilized in positron emission tomography (PET) imaging to assess tumor metabolic activity and to monitor therapeutic responses. This article delves into the biological activity of -fluoroglutamine, highlighting its mechanisms of action, applications in clinical settings, and relevant research findings.

Fluoroglutamine mimics natural glutamine and is taken up by cells through the same transporters responsible for glutamine transport, predominantly the alanine-serine-cysteine transporter 2 (ASCT2) . Once inside the cell, -fluoroglutamine is minimally metabolized, allowing it to serve as a reliable tracer for assessing cellular glutamine pool sizes and metabolic fluxes . The compound undergoes conversion into -fluoroglutamate and subsequently participates in the glutaminolysis pathway, which is crucial for cancer cell proliferation and survival .

Tumor Imaging

One of the primary applications of -fluoroglutamine is in PET imaging to evaluate glutamine metabolism in various cancers. Studies have demonstrated its effectiveness in differentiating between tumor types based on their glutaminase (GLS) activity. For instance, triple-negative breast cancer (TNBC) exhibits high GLS activity and a lower baseline cellular glutamine pool compared to estrogen receptor-positive breast cancer .

Key Findings:

- In TNBC models, GLS inhibition led to a significant increase in the cellular glutamine pool size as measured by PET imaging .

- The tumor-to-blood activity ratios obtained from PET scans correlated positively with glutamine pool sizes determined through magnetic resonance spectroscopy (MRS) .

Clinical Trials

Clinical trials have been initiated to evaluate the utility of -fluoroglutamine in patients with various cancers. A notable phase I trial assessed its uptake during PET scans in patients with primary breast cancer. The results indicated that -fluoroglutamine could effectively visualize metabolic changes associated with therapeutic interventions .

Study on Hepatocellular Carcinoma (HCC)

A study focused on hepatocellular carcinoma demonstrated that -fluoroglutamine PET imaging could quantify metabolic kinetic parameters related to glutamine metabolism. The study found significant differences in metabolic activity among different HCC subtypes, indicating its potential as a diagnostic tool .

Multiple Myeloma Research

In preclinical models of multiple myeloma (MM), -fluoroglutamine was shown to effectively identify tumor sites and monitor treatment responses. The uptake of this tracer was significantly reduced following treatment with bortezomib, suggesting its utility in evaluating therapeutic efficacy .

Data Summary

The following table summarizes key characteristics and findings related to -fluoroglutamine:

| Characteristic | Details |

|---|---|

| Chemical Structure | Fluorinated analogue of L-glutamine |

| Transport Mechanism | Primarily via ASCT2 |

| Metabolism | Minimal metabolism; converted to fluoroglutamate |

| Applications | PET imaging for tumor metabolism |

| Notable Findings | - Increased uptake correlates with GLS activity |

| - Effective in differentiating tumor types | |

| - Monitors response to therapies |

Q & A

Q. What distinguishes Fluoroglutamine (2S,4R) from natural glutamine in experimental design?

Fluoroglutamine (2S,4R) is a stereospecific analog where the 4R position is substituted with fluorine, preventing its catabolism in the tricarboxylic acid (TCA) cycle. Unlike natural glutamine, it is incorporated into proteins and peptides without full metabolic processing, enabling tracking of glutamine transporter (e.g., ASCT2/SLC1A5) activity and protein synthesis rates . For cell uptake experiments, competitive inhibition assays with system L (BCH) or ASC (L-serine) inhibitors are recommended to validate transport mechanisms .

Q. How should Fluoroglutamine (2S,4R) be formulated for in vivo studies to ensure solubility and stability?

The compound exhibits low aqueous solubility (<1 mg/mL) and requires formulation with solvents like DMSO (10% v/v) combined with surfactants (e.g., Tween 80) and saline. For murine models, validated formulations include:

Q. What synthesis methods are used for radiolabeled (2S,4R)-4-[18F]fluoroglutamine?

Automated nucleophilic [18F]fluorination followed by acidic deprotection is the standard protocol. Radiochemical purity (>90%) is confirmed via HPLC with retention time matching non-radioactive standards. Specific activity ranges from 37–74 GBq/μmol, suitable for PET imaging .

Advanced Research Questions

Q. How do pharmacokinetic models resolve contradictions in tumor uptake kinetics of (2S,4R)-4-[18F]fluoroglutamine?

Dynamic PET data are modeled using reversible 2-tissue-compartment (2TC) or irreversible 3-compartment models. The 2TC model (parameters: K₁ [transport], k₂ [efflux], k₃ [metabolic trapping]) is preferred for gliomas, showing a strong correlation between K₁ and SUV (Spearman ρ = 0.71). Discrepancies in uptake (e.g., SF188 vs. 9L cells) are attributed to c-Myc-driven glutamine addiction, validated via siRNA knockdown .

Q. What methodologies validate Fluoroglutamine (2S,4R) as a biomarker for glutaminolysis in cancer versus inflammation?

In cancer, [18F]FGln uptake correlates with glutaminase activity (e.g., inhibition by CB-839 reduces k₃ by >50%). For inflammation (e.g., carrageenan-induced edema), uptake is linked to macrophage infiltration, confirmed via autoradiography and CD68+ staining. Dual-isotope PET/MRI with [18F]FDG differentiates glycolysis-dependent inflammation from glutaminolysis-driven tumors .

Q. How does Fluoroglutamine (2S,4R) compare to [11C]methionine and [18F]FDG in glioma imaging?

Methodological Challenges & Solutions

Q. How to address variability in Fluoroglutamine (2S,4R) metabolic fate across cancer subtypes?

Q. What statistical approaches reconcile conflicting cell uptake data (e.g., SF188 vs. 9L cells)?

Time-activity curves (TACs) are analyzed using Akaike information criterion (AIC) to select optimal models. For SF188 cells, biphasic uptake (peak at 60 min) suggests c-Myc-driven transient demand, requiring mixed-effects regression to account for inter-tumor heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.